molecular formula C22H17ClN2O2S2 B12381617 (5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B12381617
M. Wt: 441.0 g/mol
InChI Key: STLABVCVJNROMP-UNOMPAQXSA-N
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Description

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core. This compound is characterized by its unique structure, which includes a thiophene ring, a chloroaniline group, and a methylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-chloroaniline with thiophene-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzyl bromide and thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloroaniline group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents (e.g., ethanol, DMSO), and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile compound for synthetic chemists.

Biology

Biologically, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases. Clinical trials and studies are necessary to fully understand its efficacy and safety.

Industry

Industrially, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[5-(2-bromoanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[[5-(2-fluoroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
  • (5Z)-5-[[5-(2-methoxyanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Uniqueness

The uniqueness of (5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern and the presence of the chloroaniline group. This structural feature may confer distinct biological and chemical properties compared to its analogs. The presence of the chlorine atom can influence the compound’s reactivity and interaction with molecular targets, potentially leading to unique pharmacological effects.

Properties

Molecular Formula

C22H17ClN2O2S2

Molecular Weight

441.0 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H17ClN2O2S2/c1-14-6-8-15(9-7-14)13-25-21(26)19(29-22(25)27)12-16-10-11-20(28-16)24-18-5-3-2-4-17(18)23/h2-12,24H,13H2,1H3/b19-12-

InChI Key

STLABVCVJNROMP-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(S3)NC4=CC=CC=C4Cl)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(S3)NC4=CC=CC=C4Cl)SC2=O

Origin of Product

United States

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